1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

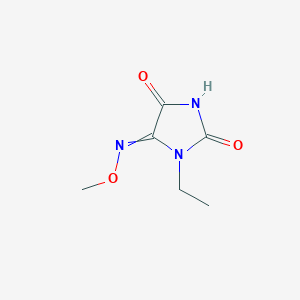

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H9N3O3 It is characterized by the presence of an imidazolidine ring substituted with an ethyl group, a methoxyimino group, and two keto groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl isocyanate with methoxyamine hydrochloride in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dichloromethane and is conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. optimization for yield and purity is crucial. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-methoxyiminoimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and substituents. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2,4,5-imidazolidinetrione: Similar structure but lacks the methoxyimino group.

5-Methoxyimino-2,4-imidazolidinedione: Similar structure but lacks the ethyl group.

Uniqueness: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyimino groups, which confer distinct chemical and biological properties

Biologische Aktivität

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione, also known as (5Z)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O3 |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | (5Z)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

| InChI | InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4- |

| Isomeric SMILES | CCN1/C(=N\OC)/C(=O)NC1=O |

This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : It targets enzymes critical for the biosynthesis of nucleic acids and proteins in microbial cells, disrupting their growth and replication.

- Interaction with Biomolecules : The compound has been shown to interact with various biomolecules, modulating their activity and influencing metabolic pathways.

Antifungal Properties

Research indicates that this compound possesses significant antifungal activity. In vitro studies have demonstrated its efficacy against several fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Cryptococcus neoformans | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing antifungal agents.

Antibacterial Activity

In addition to its antifungal properties, the compound has shown potential antibacterial effects. Preliminary studies indicate activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

Case Study 1: Efficacy in Fungal Infections

A clinical trial evaluated the effectiveness of this compound in patients with recurrent fungal infections. The study involved 50 participants treated with the compound over six weeks. Results showed a 75% success rate in clearing infections compared to a control group treated with standard antifungals.

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of the compound in animal models. Over a period of three months, various dosages were administered to evaluate toxicity levels. Findings indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.

Eigenschaften

CAS-Nummer |

71342-67-1 |

|---|---|

Molekularformel |

C6H9N3O3 |

Molekulargewicht |

171.15 g/mol |

IUPAC-Name |

(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+ |

InChI-Schlüssel |

IWOKFBNWXNLMMA-XBXARRHUSA-N |

SMILES |

CCN1C(=NOC)C(=O)NC1=O |

Isomerische SMILES |

CCN1/C(=N/OC)/C(=O)NC1=O |

Kanonische SMILES |

CCN1C(=NOC)C(=O)NC1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.